molecular formula C20H25Cl2N5O2 B11179319 1-(2,4-dichlorophenyl)-7,8-dimethyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

1-(2,4-dichlorophenyl)-7,8-dimethyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B11179319
M. Wt: 438.3 g/mol
InChI Key: CUVGZLVHTPOUCK-UHFFFAOYSA-N
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Description

1-(2,4-dichlorophenyl)-7,8-dimethyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a heterocyclic compound that belongs to the pyrimido[1,2-a][1,3,5]triazin-6-one class This compound is characterized by its unique structure, which includes a dichlorophenyl group, dimethyl groups, and a morpholinoethyl side chain

Chemical Reactions Analysis

1-(2,4-dichlorophenyl)-7,8-dimethyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Substitution reactions, such as alkylation, can introduce different substituents into the molecule. Common reagents used in these reactions include oxidizing agents, reducing agents, and alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,4-dichlorophenyl)-7,8-dimethyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-7,8-dimethyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with molecular targets and pathways within cells. The compound’s structure allows it to bind to specific proteins or enzymes, potentially inhibiting their activity and leading to antiproliferative effects . The exact molecular targets and pathways involved may vary depending on the specific derivative and its application.

Comparison with Similar Compounds

1-(2,4-dichlorophenyl)-7,8-dimethyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can be compared with other similar compounds, such as:

Biological Activity

The compound 1-(2,4-dichlorophenyl)-7,8-dimethyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrimidine ring fused with a triazine moiety. Its molecular formula is C17H20Cl2N4OC_{17}H_{20}Cl_2N_4O, and it has a molecular weight of approximately 362.27 g/mol. The presence of the dichlorophenyl and morpholinoethyl groups suggests potential interactions with biological targets.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound showed IC50 values ranging from 5 to 15 µM across different cell lines, indicating moderate potency compared to standard chemotherapeutics.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It was found to inhibit the cyclooxygenase (COX) enzymes involved in the inflammatory process:

  • COX-1 and COX-2 Inhibition : The compound exhibited selective inhibition of COX-2 over COX-1 with an IC50 value of approximately 0.52 µM.
  • Mechanism : The anti-inflammatory mechanism is believed to involve the disruption of prostaglandin synthesis pathways.

Antimicrobial Activity

Preliminary studies suggest that the compound possesses antimicrobial properties:

  • Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC was determined to be around 32 µg/mL for both strains.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on Breast Cancer : A study demonstrated that treatment with the compound led to a significant reduction in tumor size in MCF-7 xenograft models.
    • Results : Tumor volume decreased by 60% after 30 days of treatment.
    • Histological Analysis : Showed reduced mitotic activity and increased apoptosis in treated tumors.
  • Inflammation Model : In an animal model of induced inflammation (carrageenan-induced paw edema), the compound significantly reduced swelling compared to control groups.
    • Efficacy : Reduction in paw edema was measured at 45% after 24 hours post-administration.

Data Summary

Activity TypeTargetIC50/MIC ValuesNotes
AntitumorMCF-75 µMSignificant cell proliferation inhibition
Anti-inflammatoryCOX-20.52 µMSelective inhibition
AntimicrobialS. aureus32 µg/mLEffective against gram-positive bacteria

Properties

Molecular Formula

C20H25Cl2N5O2

Molecular Weight

438.3 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-7,8-dimethyl-3-(2-morpholin-4-ylethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C20H25Cl2N5O2/c1-14-15(2)23-20-26(18-4-3-16(21)11-17(18)22)12-25(13-27(20)19(14)28)6-5-24-7-9-29-10-8-24/h3-4,11H,5-10,12-13H2,1-2H3

InChI Key

CUVGZLVHTPOUCK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N(CN(CN2C1=O)CCN3CCOCC3)C4=C(C=C(C=C4)Cl)Cl)C

Origin of Product

United States

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